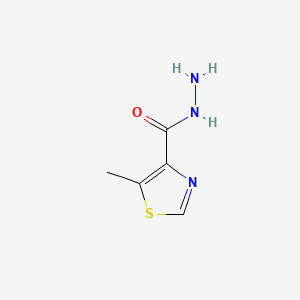
H-Glu(Glu(Lys-OH)-OH)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Glu(Glu(Lys-OH)-OH)-OH is a tripeptide consisting of three amino acids: glutamic acid, lysine, and another glutamic acid. This compound is a derivative of glutathione, which is known for its antioxidant properties. The structure of this compound includes a lysine residue flanked by two glutamic acid residues, making it a unique peptide with potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(Glu(Lys-OH)-OH)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first glutamic acid is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (lysine) is coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The process is repeated for the second glutamic acid.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of large-scale purification systems, such as preparative HPLC, ensures the purity and quality of the final product.
化学反应分析
Types of Reactions
H-Glu(Glu(Lys-OH)-OH)-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Coupling reagents like DIC or HOBt are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
科学研究应用
H-Glu(Glu(Lys-OH)-OH)-OH: has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The compound is studied for its potential role in cellular processes, such as signal transduction and protein-protein interactions.
Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of oxidative stress-related diseases.
Industry: The peptide can be used in the development of new materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of H-Glu(Glu(Lys-OH)-OH)-OH involves its interaction with cellular components. The peptide can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular pathways.
相似化合物的比较
H-Glu(Glu(Lys-OH)-OH)-OH: can be compared with other peptides, such as:
Glutathione (Glu-Cys-Gly): A tripeptide with strong antioxidant properties.
Glutamylcysteine (Glu-Cys): A dipeptide that is a precursor to glutathione.
Lysylglutamic acid (Lys-Glu): A dipeptide with potential biological activity.
The uniqueness of This compound lies in its specific sequence and structure, which may confer distinct biological and chemical properties compared to other peptides.
属性
IUPAC Name |
(2S)-6-amino-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8/c17-8-2-1-3-10(15(25)26)19-13(22)7-5-11(16(27)28)20-12(21)6-4-9(18)14(23)24/h9-11H,1-8,17-18H2,(H,19,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t9-,10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOBLJLPFYJBR-DCAQKATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)


![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)

![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)

![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)

![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)
